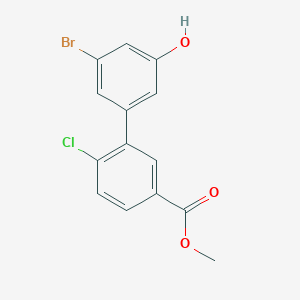
3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% (3-B5-4-TFMP) is a synthetic compound used in various scientific research applications. It is a brominated phenol with a trifluoromethoxy group on the para-position of the phenyl group. 3-B5-4-TFMP is a versatile compound, which has been used in a number of research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a reagent for the detection of various biochemical compounds.
科学的研究の応用
3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% has been used in a number of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of new compounds. It has also been used as a reagent for the detection of various biochemical compounds, such as amino acids and steroids. In addition, 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst for organic reactions by forming a complex with the reactants. This complex then facilitates the reaction by providing a more favorable environment for the reaction to take place. In addition, 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% may act as a reagent for the detection of various biochemical compounds by forming a complex with the target compound and then releasing a detectable signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. The compound is not known to be toxic to humans or animals, and is not known to cause any adverse effects. However, it is possible that the compound may interact with other compounds, such as drugs, in the body and may cause unexpected effects. Therefore, caution should be exercised when using the compound in research applications.
実験室実験の利点と制限
The advantages of using 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments include its stability, its low cost, and its ease of synthesis. The compound is stable in a wide range of conditions and is relatively inexpensive to synthesize. In addition, the compound is easy to handle and can be stored for long periods of time.
The limitations of using 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments include its low solubility in water and its potential to interact with other compounds. The compound is only slightly soluble in water, which may limit its use in some experiments. In addition, the compound may interact with other compounds, such as drugs, in the body and may cause unexpected effects. Therefore, caution should be exercised when using the compound in research applications.
将来の方向性
The future directions for 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in the pharmaceutical industry, such as in the synthesis of new drugs, should be conducted. Finally, further research into its potential uses in the detection of various biochemical compounds should be conducted.
合成法
The synthesis of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% involves a two-step reaction. The first step is the bromination of 4-trifluoromethoxyphenol, which is accomplished by reacting the phenol with bromine in acetic acid. The second step is the oxidation of the brominated phenol with hydrogen peroxide in acetic acid. The final product is a 95% pure 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95%.
特性
IUPAC Name |
3-bromo-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMKMFGBLQWIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686470 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-90-9 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

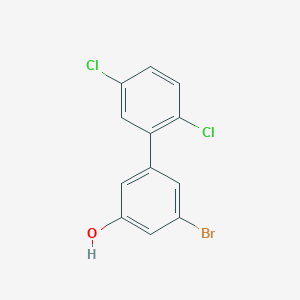

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
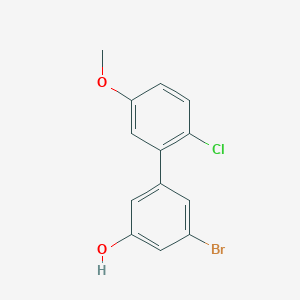
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)
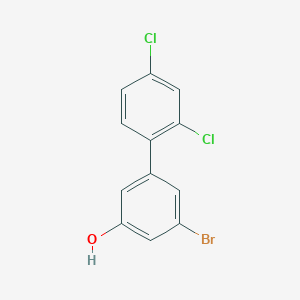

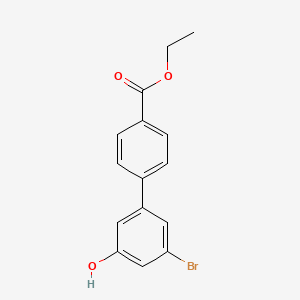
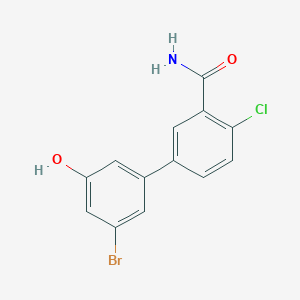
![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
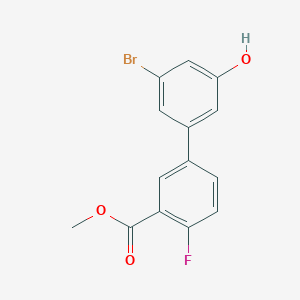

![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
